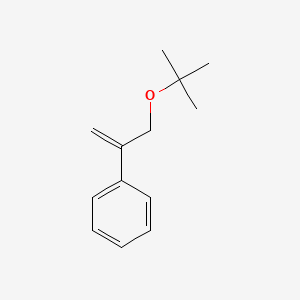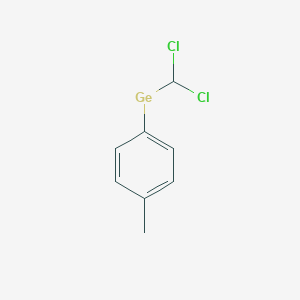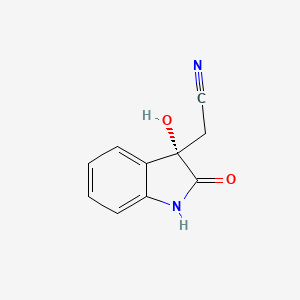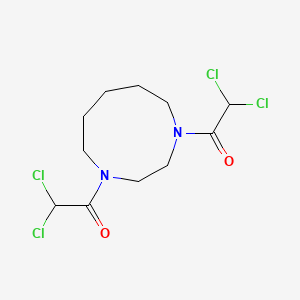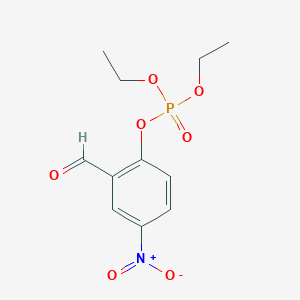
Diethyl 2-formyl-4-nitrophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-formyl-4-nitrophenyl phosphate is an organophosphate compound with the molecular formula C10H14NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a formyl group, a nitro group, and a phosphate ester, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-formyl-4-nitrophenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-formyl-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-formyl-4-nitrophenyl phosphate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphate ester can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Diethyl 2-carboxy-4-nitrophenyl phosphate.
Reduction: Diethyl 2-formyl-4-aminophenyl phosphate.
Substitution: this compound derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-formyl-4-nitrophenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including its role as a prodrug.
Industry: Utilized in the production of pesticides and other agrochemicals due to its organophosphate structure.
Mécanisme D'action
The mechanism of action of diethyl 2-formyl-4-nitrophenyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-nitrophenyl phosphate: Lacks the formyl group present in diethyl 2-formyl-4-nitrophenyl phosphate.
Diethyl 2-formylphenyl phosphate: Lacks the nitro group present in this compound.
Diethyl 2-nitrophenyl phosphate: Lacks the formyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both the formyl and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
150196-45-5 |
|---|---|
Formule moléculaire |
C11H14NO7P |
Poids moléculaire |
303.20 g/mol |
Nom IUPAC |
diethyl (2-formyl-4-nitrophenyl) phosphate |
InChI |
InChI=1S/C11H14NO7P/c1-3-17-20(16,18-4-2)19-11-6-5-10(12(14)15)7-9(11)8-13/h5-8H,3-4H2,1-2H3 |
Clé InChI |
IZQXLPPZRBWITE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


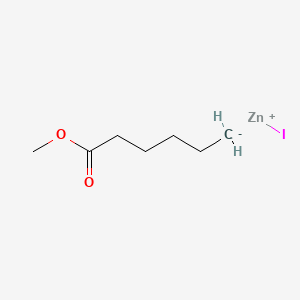
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
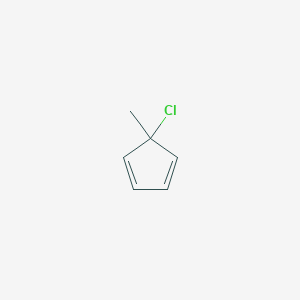
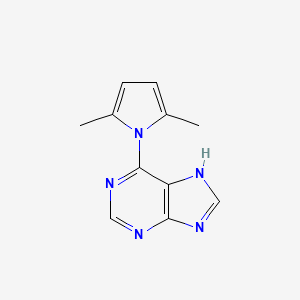

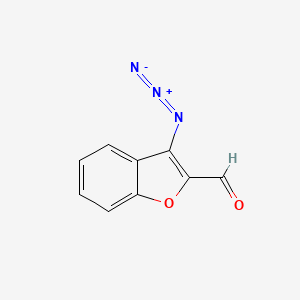
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
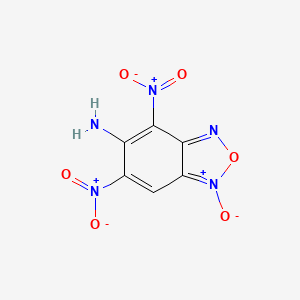
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
